Superior Cross-Coupling Yield vs. 6-Methoxypyridyl-2-Boronic Ester
In a direct comparative study, lithium triisopropyl 2-pyridylborate (A) delivered an 85% GC yield with 100% conversion when coupled with 4-n-butylbromobenzene [1]. In contrast, under similar conditions, commercially available 6-methoxypyridyl-2-boronic ester yielded only poor conversion and low isolated yields (e.g., 11% with Pd(PPh3)4) due to extensive protodeboronation [2]. The borate salt's enhanced stability against this degradation pathway directly translates to >7-fold yield improvement.
| Evidence Dimension | Suzuki-Miyaura cross-coupling yield with aryl bromide |
|---|---|
| Target Compound Data | 85% GC yield (Lithium triisopropyl 2-pyridylborate A); 90% preparation yield for target compound B (Lithium triisopropyl 2-(6-methoxypyridyl)borate) [1] |
| Comparator Or Baseline | 6-Methoxypyridyl-2-boronic ester: 11% yield (Pd(PPh3)4, K2CO3, dioxane); 5% yield (Pd2dba3, Cs2CO3, dioxane); 27% yield (Pd(OAc)2, S-Phos, K3PO4, n-BuOH) [2] |
| Quantified Difference | Borate salt achieves >7x yield (85% vs. ≤27%); boronic ester yields range 5-27% [1][2] |
| Conditions | Suzuki-Miyaura coupling with 4-n-butylbromobenzene; Pd2dba3/phosphine oxide ligand; KF or NaOtBu base |
Why This Matters
This yield differential determines whether a target biaryl is synthetically accessible at all, directly impacting route feasibility and cost-of-goods in discovery and process chemistry.
- [1] Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2‐Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(25), 4695–4698. View Source
- [2] Yang, D. X., Colletti, S. L., Wu, K., Song, M., Li, G. Y., & Shen, H. C. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(2), 381–384. View Source
